

Spectroscopic Analysis of 3-Phenoxy piperidine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Phenoxy piperidine**

Cat. No.: **B126653**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of **3-phenoxy piperidine**, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. The document details the methodologies for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis, presents predicted data in a structured format, and illustrates key experimental and logical workflows through diagrams.

Introduction

3-Phenoxy piperidine is a substituted piperidine derivative featuring a phenoxy group at the 3-position. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals, and understanding the structural and physicochemical properties of its derivatives is crucial for drug design and development. Spectroscopic techniques such as NMR and MS are indispensable tools for the structural elucidation and characterization of such molecules. This guide offers a comprehensive resource on the application of these techniques to **3-phenoxy piperidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For **3-phenoxy piperidine**, ^1H and ^{13}C NMR are fundamental for confirming its structure.

Predicted ^1H NMR Data

The predicted ^1H NMR spectrum of **3-phenoxy piperidine** would exhibit distinct signals for the protons on the piperidine and phenyl rings. The chemical shifts are influenced by the electronegativity of the neighboring atoms (oxygen and nitrogen) and the anisotropic effects of the aromatic ring.

Table 1: Predicted ^1H NMR Data for **3-Phenoxy piperidine**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2ax	3.20 - 3.30	ddd	$J(H2ax, H2eq) = 12.0$, $J(H2ax, H3ax) = 10.0$, $J(H2ax, NH) = 2.0$
H-2eq	2.80 - 2.90	dt	$J(H2eq, H2ax) = 12.0$, $J(H2eq, H3ax) = 4.0$
H-3ax	4.50 - 4.60	tt	$J(H3ax, H2ax) = 10.0$, $J(H3ax, H4ax) = 10.0$, $J(H3ax, H2eq) = 4.0$, $J(H3ax, H4eq) = 4.0$
H-4ax	1.90 - 2.00	m	
H-4eq	1.70 - 1.80	m	
H-5ax	1.80 - 1.90	m	
H-5eq	1.60 - 1.70	m	
H-6ax	3.10 - 3.20	ddd	$J(H6ax, H6eq) = 12.0$, $J(H6ax, H5ax) = 10.0$, $J(H6ax, NH) = 2.0$
H-6eq	2.70 - 2.80	dt	$J(H6eq, H6ax) = 12.0$, $J(H6eq, H5ax) = 4.0$
NH	1.50 - 2.50	br s	
Ar-H (ortho)	6.90 - 7.00	d	$J = 8.0$
Ar-H (meta)	7.25 - 7.35	t	$J = 8.0$
Ar-H (para)	6.85 - 6.95	t	$J = 7.5$

Note: Predicted data is based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Predicted ^{13}C NMR Data

The ^{13}C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ^{13}C NMR Data for **3-Phenoxyphiperidine**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-2	47.0 - 49.0
C-3	75.0 - 77.0
C-4	28.0 - 30.0
C-5	23.0 - 25.0
C-6	46.0 - 48.0
Ar-C (ipso)	157.0 - 159.0
Ar-C (ortho)	116.0 - 118.0
Ar-C (meta)	129.0 - 131.0
Ar-C (para)	120.0 - 122.0

Note: Predicted data is based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Experimental Protocol for NMR Analysis

A general protocol for acquiring NMR spectra of small organic molecules like **3-phenoxyphiperidine** is as follows.[1][2][3]

- Sample Preparation: Dissolve 5-10 mg of the purified **3-phenoxyphiperidine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).[1] The choice of solvent is critical and should dissolve the compound well without reacting with it.
- Filtering: Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

- ^1H NMR Acquisition:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.
 - Number of Scans: 16-64 scans are usually sufficient for a compound of this concentration.
 - Relaxation Delay (D1): A delay of 1-2 seconds is recommended.
 - Acquisition Time (AQ): An acquisition time of 2-4 seconds is standard.
 - Spectral Width (SW): A spectral width of 12-16 ppm is appropriate for most organic molecules.
- ^{13}C NMR Acquisition:
 - Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ^{13}C .
 - Relaxation Delay (D1): A delay of 2-5 seconds is common.
 - Spectral Width (SW): A spectral width of 200-240 ppm is typically used.
- Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation, followed by phase and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.^[4] It is crucial for determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Predicted Mass Spectrometry Data

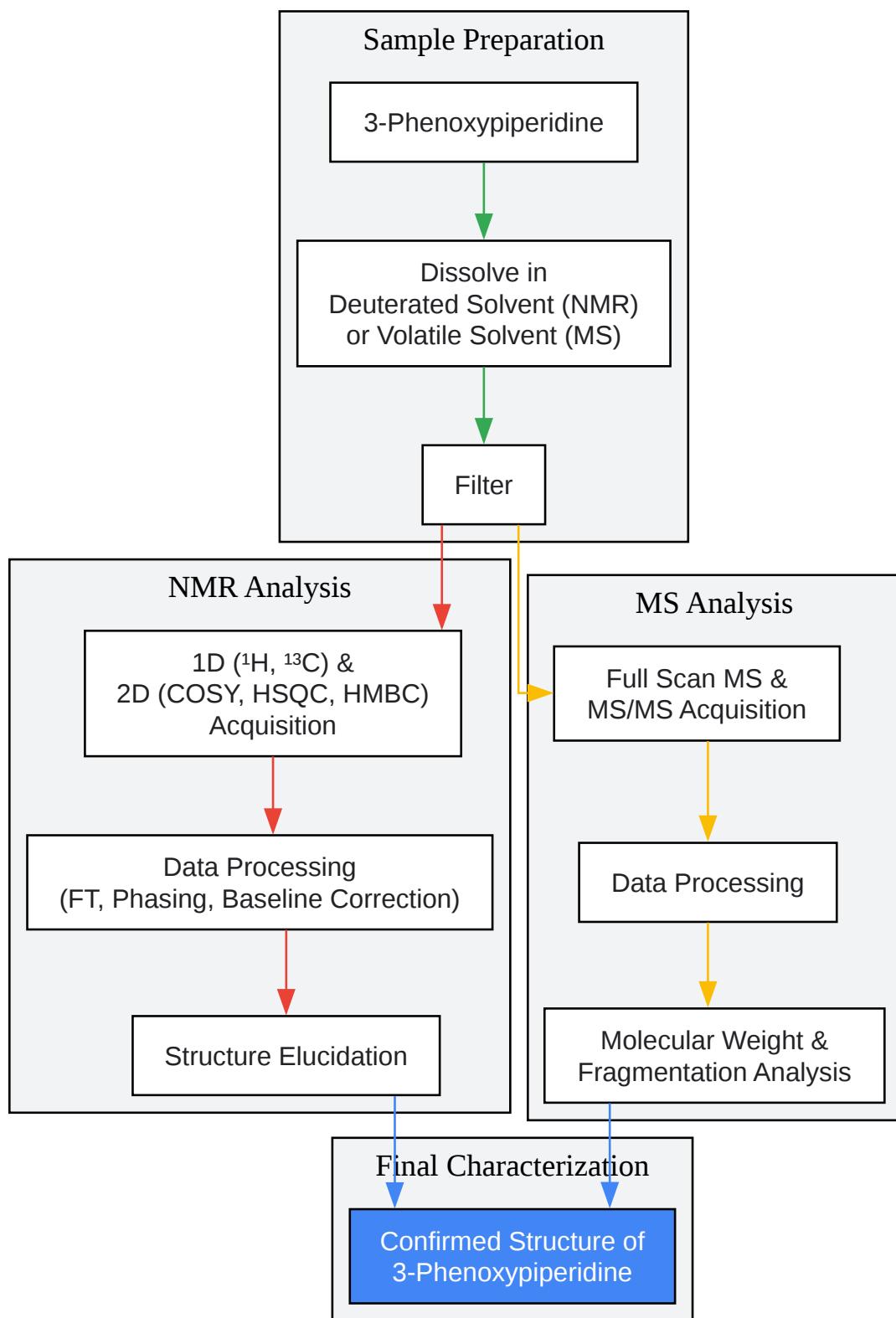
For **3-phenoxyperidine** ($\text{C}_{11}\text{H}_{15}\text{NO}$), the expected mass spectrometric data is as follows:

Table 3: Predicted Mass Spectrometry Data for **3-Phenoxyphiperidine**

Ion Type	Predicted m/z	Description
$[M+H]^+$	178.1226	Protonated molecular ion (in positive ion mode)
$[M]^+$	177.1154	Molecular ion (in electron ionization)

Note: The exact mass is calculated based on the most abundant isotopes of each element.

Experimental Protocol for Mass Spectrometry

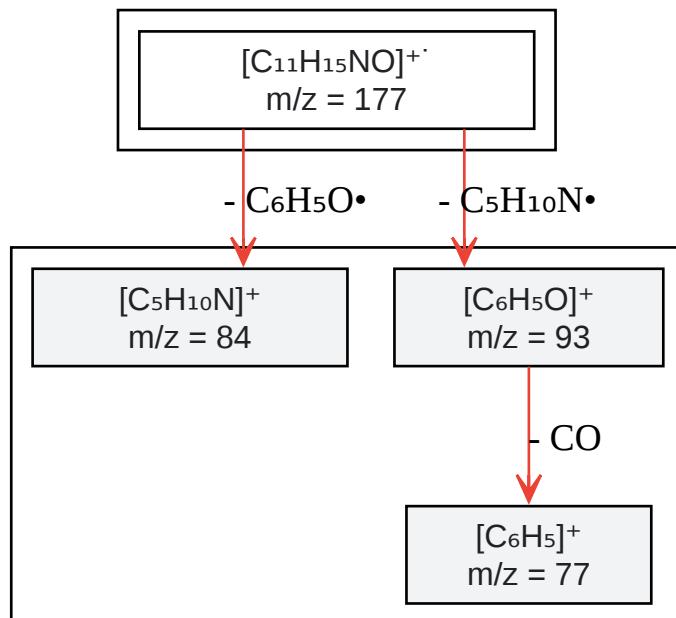

A general protocol for the mass spectrometric analysis of a small molecule like **3-phenoxyphiperidine** is outlined below.[5][6][7]

- Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Ionization Method: Electrospray ionization (ESI) is a common soft ionization technique for polar molecules like **3-phenoxyphiperidine**, often yielding the protonated molecular ion $[M+H]^+$.[6] Electron ionization (EI) can also be used, which typically results in more fragmentation and provides structural information.[6]
- Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap, with high-resolution instruments providing accurate mass measurements for elemental composition determination.[6]
- Data Acquisition:
 - Full Scan Mode: Acquire a full scan mass spectrum to determine the molecular weight of the compound.
 - Tandem MS (MS/MS): To obtain structural information, perform a tandem MS experiment. Isolate the molecular ion (or a prominent fragment ion) and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic analysis of **3-phenoxyphiperidine**.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **3-phenoxy piperidine**.

Predicted Mass Spectrometry Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for **3-phenoxy piperidine** under electron ionization (EI) conditions.

[Click to download full resolution via product page](#)

Caption: Predicted EI-MS fragmentation of **3-phenoxy piperidine**.

Conclusion

The spectroscopic analysis of **3-phenoxy piperidine**, employing a combination of NMR and MS techniques, is essential for its unambiguous structural confirmation and characterization. This guide provides a foundational understanding of the expected spectroscopic data and the experimental protocols required for its acquisition. The presented workflows and predicted fragmentation patterns serve as a valuable resource for researchers engaged in the synthesis and analysis of novel piperidine-based compounds, facilitating more efficient and accurate structural elucidation in the drug discovery process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. NMR Protocols and Methods | Springer Nature Experiments
[experiments.springernature.com]
- 3. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC
[pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry Protocols and Methods | Springer Nature Experiments
[experiments.springernature.com]
- 5. rsc.org [rsc.org]
- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC
[pmc.ncbi.nlm.nih.gov]
- 7. A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Phenoxy piperidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b126653#spectroscopic-analysis-of-3-phenoxy-piperidine-nmr-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com